molecular formula C19H18N4O3S B279330 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279330
M. Wt: 382.4 g/mol
InChI Key: VDYYQOHVVHJIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. It has also been found to inhibit the activity of matrix metalloproteinases, which plays a critical role in tumor invasion and metastasis. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory, antimicrobial, and antiviral properties, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for research purposes.

Future Directions

There are several future directions for the research of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further investigate the mechanism of action of this compound, particularly in cancer cells. This will help to identify the molecular targets of this compound and facilitate the development of new anticancer drugs. Another future direction is to explore the potential of this compound as a new antibiotic and antiviral drug. This will help to address the growing problem of antibiotic resistance and the need for new antiviral drugs. Additionally, the synthesis method of this compound can be further optimized to improve its yield and accessibility for research purposes.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step reaction process. The first step is the reaction of 4-methoxyphenyl hydrazine with 2-(3,4-dimethoxyphenyl)acetonitrile to form the corresponding hydrazone. The hydrazone is then reacted with thiocarbohydrazide in the presence of acetic acid to yield the 1,3,4-thiadiazole derivative. The final step involves the cyclization of the 1,3,4-thiadiazole derivative with 3,4-dimethoxybenzyl bromide in the presence of sodium hydride to form the desired product.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, liver, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

Product Name

3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-24-14-7-5-13(6-8-14)18-22-23-17(20-21-19(23)27-18)11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3

InChI Key

VDYYQOHVVHJIDD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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